(E)-2-Bromo-4,4,4-trifluoro-2-butenoic acid ethyl ester
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Description
Synthesis Analysis
Esters can be synthesized through a process known as esterification. This is a reaction between a carboxylic acid and an alcohol, which produces an ester and water . The reaction is typically catalyzed by an acid .Molecular Structure Analysis
The molecular structure of an ester includes a carbonyl group (C=O) and an ether group (R-O-R’). The “R” groups represent any alkyl or aryl group .Chemical Reactions Analysis
Esters can undergo a number of reactions. One of the most common is hydrolysis, which is the reverse of esterification. Under acidic or basic conditions, esters can react with water to produce a carboxylic acid and an alcohol . This reaction is reversible .Physical and Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between those of alkanes and alcohols . Small esters are somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl (E)-2-bromo-4,4,4-trifluorobut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3O2/c1-2-12-5(11)4(7)3-6(8,9)10/h3H,2H2,1H3/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHJSEFAYJGCNJ-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C(F)(F)F)/Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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